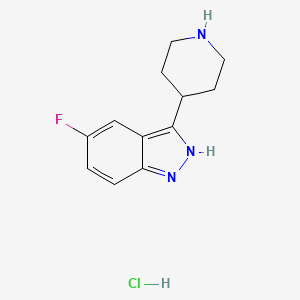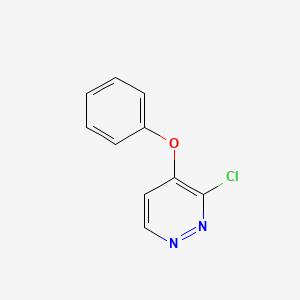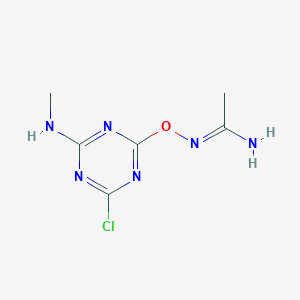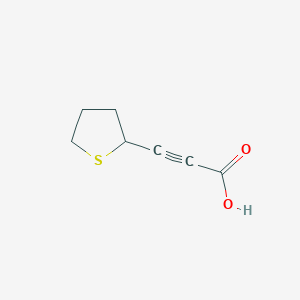
5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride is a chemical compound with the molecular formula C12H14ClFN2O It is a white solid powder that is soluble in water and organic solvents This compound is known for its strong charge polarity due to its quaternary ammonium salt structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Acylation: The starting material undergoes acylation to introduce the desired functional groups.
Substitution Reaction: The acylated intermediate undergoes a substitution reaction to introduce the fluorine atom.
Cyclization: The substituted intermediate is then cyclized to form the indazole ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving the use of advanced equipment and controlled reaction conditions. The industrial production also ensures compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antidepressant and neuroprotective agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including neurotransmitter receptors.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biological Research: The compound is used in studies related to its effects on cellular processes and pathways.
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter receptors, leading to changes in neuronal activity. The compound may also influence various signaling pathways, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
Uniqueness
5-Fluoro-3-(piperidin-4-YL)-1H-indazole hydrochloride is unique due to its specific indazole ring structure and the presence of both fluorine and piperidine moieties. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
1228631-51-3 |
|---|---|
Molekularformel |
C12H15ClFN3 |
Molekulargewicht |
255.72 g/mol |
IUPAC-Name |
5-fluoro-3-piperidin-4-yl-2H-indazole;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2,(H,15,16);1H |
InChI-Schlüssel |
PTDBHLRVORUQIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=C3C=C(C=CC3=NN2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)


![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)








![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)

